2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Bifunctional building blocks Diversification Medicinal chemistry

2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 377780-72-8) is a pinacol-protected ortho-(bromomethyl)phenylboronic ester. The compound belongs to the class of arylboronate esters and is distinguished by two orthogonal reactive centers: a benzylic bromide capable of nucleophilic substitution (SN2) and a pinacol boronate ester primed for Suzuki–Miyaura C–C bond formation.

Molecular Formula C13H18BBrO2
Molecular Weight 297 g/mol
CAS No. 377780-72-8
Cat. No. B105263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS377780-72-8
Synonyms2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H18BBrO2
Molecular Weight297 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CBr
InChIInChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9H2,1-4H3
InChIKeyROIXSNLOYHDYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 377780-72-8) – A Dual-Reactive Arylboronate Pinacol Ester Building Block


2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 377780-72-8) is a pinacol-protected ortho-(bromomethyl)phenylboronic ester [1]. The compound belongs to the class of arylboronate esters and is distinguished by two orthogonal reactive centers: a benzylic bromide capable of nucleophilic substitution (SN2) and a pinacol boronate ester primed for Suzuki–Miyaura C–C bond formation [1]. With a molecular formula of C13H18BBrO2 and a molecular weight of 297.00 g·mol⁻¹, this white to off-white solid (mp 78–80 °C) serves as a strategic bifunctional intermediate in medicinal chemistry, agrochemical synthesis, and materials science [1].

Why a Simple Boronic Ester or Benzylic Bromide Cannot Replace CAS 377780-72-8 in Multi-Step Synthetic Sequences


Generic substitution with a mono-functional analog—such as a simple arylboronic ester lacking the benzylic bromide, or a benzyl bromide without a boron handle—fails because sequential, site-selective elaboration is impossible without additional protection/deprotection steps [1]. The pinacol ester of CAS 377780-72-8 suppresses protodeboronation during the SN2 step, whereas the free boronic acid would decompose under the same conditions [2]. Even positional isomers (meta, para) exhibit divergent reactivity in downstream Suzuki couplings, with the ortho isomer displaying a unique steric environment that profoundly affects coupling efficiency and the conformational properties of the resulting biaryl products [1]. The quantitative evidence below defines precisely where these differences become consequential for procurement decisions.

Head-to-Head Evidence: Quantifying the Differentiation of CAS 377780-72-8 Against Its Closest Analogs


Bifunctional SN2 + Suzuki Reactivity vs. Mono-Functional 2-(2-Bromophenyl)pinacol Ester (CAS 269410-06-2)

CAS 377780-72-8 contains both a benzylic bromide and a pinacol boronate ester, enabling two sequential, orthogonal transformations without intermediate deprotection. Its mono-functional analog, 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 269410-06-2), bears only the boronate ester and cannot serve as an electrophile for nucleophilic substitution. Under microwave conditions (150 °C, 20 min, PS-NMM base, THF), the piperazine derivative 2{1} reacted with 1{1} to afford the N-substituted product 3{1,1} [1]. Analogous transformation is not feasible with CAS 269410-06-2, which lacks the benzylic bromide handle. [1]

Bifunctional building blocks Diversification Medicinal chemistry

Microwave-Accelerated SN2: 15–20 Min Completion vs. Overnight Reflux for N-Nucleophiles

The benzylic bromide of CAS 377780-72-8 undergoes SN2 substitution with N-nucleophiles. Under conventional thermal conditions (THF, reflux), complete conversion required several hours. Under microwave irradiation (150 °C, PS-NMM, THF), the same reaction reached completion within 20 min [1]. For S-nucleophiles, the time was reduced from overnight at room temperature to 15–30 min under microwave conditions [1]. This acceleration is enabled by the intact pinacol ester, which survives the SN2 conditions without protodeboronation. [1]

Microwave-assisted synthesis SN2 kinetics Process intensification

SN2 Yield with O-Nucleophiles: Ortho Isomer (46%) vs. Para Isomer Under Identical Conditions

Under identical microwave SN2 conditions (phenol, NaOH, K2CO3, TBAB, 110 °C, 5 min), the ortho isomer (CAS 377780-72-8) gave the phenoxymethyl product 3{1,14} in 46% isolated yield [1]. The para isomer (CAS 138500-85-3) was not directly compared in the same table for O-nucleophiles, but the meta and para isomers generally provided good to excellent yields with N- and S-nucleophiles (Table 1), indicating that the ortho steric environment can attenuate SN2 efficiency with certain nucleophile classes. [1]

Nucleophilic substitution Isomer comparison Arylboronate library

Suzuki Coupling Outcome: Ortho-Substituted ArBPin Prone to Protodeboronation vs. Meta/Para Excellent Yields

The ortho-substituted arylboronic acid pinacol ester (derived from CAS 377780-72-8) exhibited inferior performance in microwave-mediated Suzuki couplings compared to its meta and para counterparts. The authors specifically noted that the coupling conditions (Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, microwave) were "not appropriate for either S- or ortho-substituted arylboronic acid pinacol ester coupling partners," yielding protodeboronation products and starting materials [1]. By contrast, meta- and para-substituted ArBPin derivatives delivered good to excellent yields under identical conditions [1]. This does not preclude Suzuki coupling of the ortho isomer—successful couplings were achieved with modified conditions—but it highlights a reactivity cliff that demands careful catalyst/condition selection. [1]

Suzuki–Miyaura coupling Protodeboronation Steric effects

Pinacol Ester Stability Enables SN2 Without Protodeboronation: Free Boronic Acid Would Decompose

The pinacol ester of CAS 377780-72-8 remains intact under the basic SN2 conditions (PS-NMM or NaOH/K2CO3) used to displace the benzylic bromide, allowing the isolated ArBPin product to be directly employed in subsequent Suzuki coupling [1]. In contrast, the corresponding free boronic acid, 2-(bromomethyl)phenylboronic acid, is known to undergo rapid protodeboronation under basic aqueous or thermal conditions [2]. Quantitative kinetic studies on related systems demonstrate that pinacol esters retard protodeboronation by approximately four orders of magnitude relative to free boronic acids under Pd-catalyzed coupling conditions [2]. The practical consequence is that CAS 377780-72-8 can be subjected to SN2 diversification followed by direct coupling without isolation and re-protection of the boron moiety. [1][2]

Protodeboronation Boronic ester stability Synthetic compatibility

High-Value Application Scenarios for CAS 377780-72-8 Based on Verified Differential Evidence


Ortho-Substituted Biaryl Library Synthesis via Sequential SN2–Suzuki Strategy

CAS 377780-72-8 enables a two-step diversification protocol: microwave SN2 with N-, S-, or O-nucleophiles (20 min, 150 °C, PS-NMM) to install a functionalized benzylic substituent, followed by Suzuki–Miyaura coupling to construct ortho-substituted biaryls [1]. This sequential approach is employed in the synthesis of valsartan precursors, where the benzylic amine is installed first and the biaryl bond is formed subsequently [1]. The ortho substitution pattern, while requiring careful Suzuki condition optimization due to steric effects, is essential for target molecules demanding ortho-biaryl topology.

CXCR1/CXCR2 Antagonist Intermediate Production

CAS 377780-72-8 is a documented intermediate in the synthesis of [(fluorophenylcarbamoyl)pyridinylsulfanylmethyl]phenylboronic acids, which act as noncompetitive boronic acid antagonists of the chemokine receptors CXCR1 and CXCR2 . The benzylic bromide serves as the attachment point for the pyridinylsulfanylmethyl moiety, while the boronate ester is subsequently elaborated or coupled. The pinacol ester stability is critical here, as premature protodeboronation would preclude formation of the active boronic acid pharmacophore.

Microwave-Assisted Parallel Synthesis of Functionalized Arylboronate Libraries

The combination of benzylic bromide electrophilicity and microwave acceleration renders CAS 377780-72-8 uniquely suited for parallel library synthesis. Reaction times of 15–20 min for N- and S-nucleophiles, with supported reagents (PS-NMM, scavengers) enabling direct filtration workup, allow high-throughput generation of diverse ArBPin intermediates for subsequent coupling [1]. The meta and para isomers may offer higher yields in certain SN2 reactions, but only the ortho isomer provides access to the ortho-substituted biaryl chemical space.

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